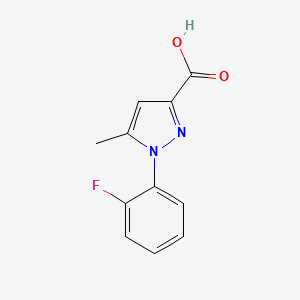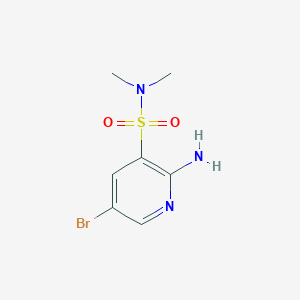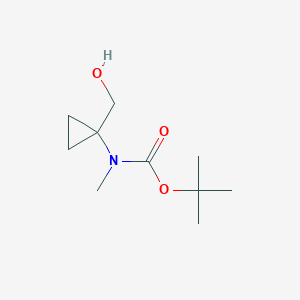
tert-Butyl (1-(Hydroxymethyl)cyclopropyl)(methyl)carbamate
Übersicht
Beschreibung
“tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate” is a chemical compound with the molecular formula C9H17NO3 . It is a solid substance and has a molecular weight of 187.24 . It is also known by other synonyms such as “[1-(tert-Butoxycarbonylamino)cyclopropyl]methanol” and "[1-(Hydroxymethyl)cyclopropyl]carbamic acid tert-Butyl ester" .
Synthesis Analysis
The synthesis of “this compound” can be achieved in three steps from N, Ndibenzyl-2-benzyloxyacetamide starting with its reductive cyclopropanation . It can also be prepared by monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety .Molecular Structure Analysis
The molecule contains a total of 33 bonds. There are 14 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 three-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
“this compound” could be converted into spirocyclopropanated analogues 14-CP and 14-CT of the insecticide Thiacloprid . It can also be transformed into spirocyclopropanated analogs of Imidacloprid .Physical and Chemical Properties Analysis
The compound has a melting point of 81.0 to 85.0 °C . The predicted boiling point is 294.5±9.0 °C and the predicted density is 1.11±0.1 g/cm3 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthese von N-Boc-geschützten Anilinen
“tert-Butyl (1-(Hydroxymethyl)cyclopropyl)(methyl)carbamate” wird in der palladiumkatalysierten Synthese von N-Boc-geschützten Anilinen eingesetzt . Dieser Prozess ist im Bereich der organischen Chemie von entscheidender Bedeutung, da N-Boc-geschützte Aniline wichtige Zwischenprodukte bei der Synthese verschiedener Pharmazeutika und anderer biologisch aktiver Verbindungen sind.
Synthese von tetrasubstituierten Pyrrolen
Diese Verbindung wurde bei der Synthese von tetrasubstituierten Pyrrolen verwendet, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind . Pyrrole sind eine Klasse organischer Verbindungen, die in der pharmazeutischen Chemie und Materialwissenschaft weit verbreitet sind.
Herstellung von Spirocyclopropan-Analoga
“this compound” kann in spirocyclopropanierte Analoga umgewandelt werden . Diese Analoga ähneln strukturell bestimmten Insektiziden, was auf potenzielle Anwendungen in der Schädlingsbekämpfung hindeutet.
Herstellung von Thiacloprid-Analoga
Diese Verbindung kann in spirocyclopropanierte Analoga von Thiacloprid umgewandelt werden . Thiacloprid ist ein Neonicotinoid-Insektizid, das weltweit zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt wird.
Herstellung von Imidacloprid-Analoga
In ähnlicher Weise kann “this compound” auch zur Herstellung von spirocyclopropanierten Analoga von Imidacloprid verwendet werden . Imidacloprid ist ein weiteres weit verbreitetes Neonicotinoid-Insektizid.
Potenzielle Anwendungen in der Materialwissenschaft
Angesichts der Rolle der Verbindung bei der Synthese von funktionalisierten Pyrrolen könnte sie potenzielle Anwendungen in der Materialwissenschaft haben. Pyrrole werden bei der Herstellung von leitfähigen Polymeren verwendet, die eine Vielzahl von Anwendungen in der Elektronik und Energiespeicherung haben.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
The exact mode of action of Tert-Butyl (1-(hydroxymethyl)cyclopropyl)(methyl)carbamate is currently unknown due to the lack of specific studies on this compound. This inhibition disrupts the transmission of nerve impulses, leading to the death of insects .
Biochemical Pathways
Carbamates are generally known to affect the cholinergic system by inhibiting the enzyme acetylcholinesterase . This inhibition disrupts the normal functioning of the nervous system, leading to a variety of physiological effects.
Pharmacokinetics
Carbamates are generally known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Carbamates are generally known to cause a range of effects due to their inhibition of acetylcholinesterase, including muscle weakness, blurred vision, headache, nausea, and in severe cases, respiratory failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The compound’s efficacy can also be affected by factors such as the presence of other chemicals, temperature, and pH.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)cyclopropyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11(4)10(7-12)5-6-10/h12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZEMOJZQXSNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387845-13-8 | |
| Record name | tert-butyl N-[1-(hydroxymethyl)cyclopropyl]-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1522546.png)

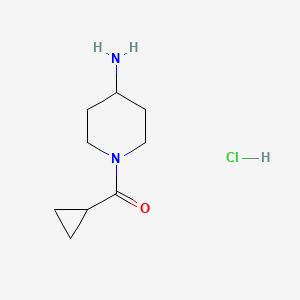

![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid](/img/structure/B1522552.png)
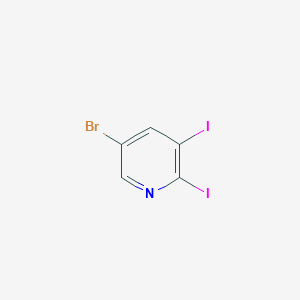
![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522555.png)
![2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1522558.png)

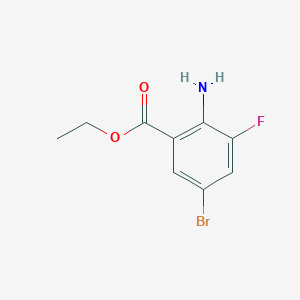
![tert-butyl N-[(1R)-1-cyanopropyl]carbamate](/img/structure/B1522563.png)
